3-Nitrophenylacetonitrile

Description

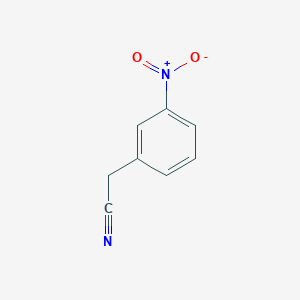

Structure

3D Structure

Properties

IUPAC Name |

2-(3-nitrophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAVKEPUFQMUGBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211151 | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

621-50-1 | |

| Record name | (3-Nitrophenyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 621-50-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, (m-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.719 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

Introduction

3-Nitrophenylacetonitrile, also known as m-nitrobenzyl cyanide, is an important organic intermediate widely utilized in the synthesis of various pharmaceuticals, agrochemicals, and dyes. Its chemical structure, featuring both a nitrile and a nitro group on a benzene (B151609) ring, makes it a versatile building block for introducing these functionalities into more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value |

| CAS Number | 621-50-1 [1][2][3][4] |

| IUPAC Name | 2-(3-nitrophenyl)acetonitrile[2] |

| Molecular Formula | C₈H₆N₂O₂[2] |

| Molecular Weight | 162.15 g/mol [2] |

| InChI Key | WAVKEPUFQMUGBP-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])CC#N[2] |

| Synonyms | (3-Nitrophenyl)acetonitrile, 3-Nitrobenzyl cyanide, m-Nitrobenzyl cyanide[2][3][4] |

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These characteristics are crucial for its handling, storage, and application in experimental settings.

| Property | Value |

| Appearance | Pale yellow to light brown solid/crystalline powder[3][5][6] |

| Melting Point | 60-62 °C[3] |

| Boiling Point | 180 °C at 3 mmHg[3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[3][6] |

| Density | ~1.33 g/cm³ (estimate)[3][6] |

| Storage Temperature | -20°C Freezer[3][6] or 2-8°C Refrigerator[4] |

Synthesis of this compound

A common method for the preparation of this compound is through the nitration of phenylacetonitrile (B145931).[6] This electrophilic aromatic substitution reaction primarily yields a mixture of ortho, meta, and para isomers, from which the meta-isomer (this compound) can be isolated.

Experimental Protocol: Nitration of Phenylacetonitrile

The following is a generalized protocol based on typical nitration reactions:

-

Preparation of Nitrating Mixture: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is prepared in a flask, typically cooled in an ice bath to maintain a low temperature. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Addition of Phenylacetonitrile: Phenylacetonitrile is added dropwise to the cold nitrating mixture with continuous stirring. The temperature must be carefully controlled to prevent over-nitration and side reactions.

-

Reaction: The reaction is allowed to proceed at a low temperature for a specified period.

-

Quenching and Isolation: The reaction mixture is then poured onto crushed ice, causing the nitrated product to precipitate.

-

Purification: The crude product is collected by filtration, washed with water to remove residual acids, and then purified, often by recrystallization from a suitable solvent like ethanol-water, to yield this compound.[7][8]

Synthesis Workflow

Applications in Research and Development

This compound serves as a key starting material and intermediate in organic synthesis.[3]

-

Pharmaceutical Synthesis: It is a precursor in the manufacturing of various active pharmaceutical ingredients (APIs). The nitro group can be reduced to an amine, and the nitrile group can be hydrolyzed or reduced, providing pathways to a wide range of functionalized molecules.

-

Agrochemicals: It is used in the synthesis of certain pesticides and plant growth regulators.[5]

-

Dye Industry: The chromophoric nitro group and reactive nitrile functionality make it a useful component in the production of specialty dyes.[6]

Spectroscopic Data

Characterization of this compound is typically performed using standard spectroscopic methods. Available data includes:

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure.[9]

-

Infrared Spectroscopy (IR): FTIR spectra show characteristic absorption peaks for the nitrile (C≡N) and nitro (NO₂) functional groups.[9]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.

-

Raman Spectroscopy: Complementary vibrational spectroscopic data is also available.[9]

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2][3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 621-50-1 [chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound [myskinrecipes.com]

- 6. chembk.com [chembk.com]

- 7. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]

- 8. CN101786966A - New preparation technology of p-nitro phenylacetonitrile - Google Patents [patents.google.com]

- 9. spectrabase.com [spectrabase.com]

An In-depth Technical Guide on 3-Nitrophenylacetonitrile

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a concise yet comprehensive overview of the fundamental physicochemical properties of 3-Nitrophenylacetonitrile, a compound of interest in organic synthesis.

Core Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison. This information is critical for its application in experimental settings.

| Property | Value |

| Molecular Weight | 162.15 g/mol [1][2][3] |

| Molecular Formula | C₈H₆N₂O₂[1][2][4] |

| CAS Number | 621-50-1[1][5] |

| Melting Point | 60-62 °C[4][5] |

| Boiling Point | 180 °C at 3 mmHg[4][5] |

| Appearance | Pale Yellow to Light Brown Solid[4][5] |

| IUPAC Name | 2-(3-nitrophenyl)acetonitrile[2] |

Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of this compound are beyond the scope of this document. However, it is a known building block in organic synthesis.[5] Reactions involving this compound with various alcohols, such as isopropyl alcohol, cyclohexyl alcohol, and benzyl (B1604629) alcohol, at high temperatures have been reported.[5] For specific experimental procedures, researchers are advised to consult peer-reviewed chemical literature and established laboratory manuals.

Logical Relationships and Workflows

The determination of a compound's molecular weight is a foundational calculation in chemistry, not an experimental workflow or a signaling pathway. Therefore, a diagrammatic representation using Graphviz is not applicable in this context. The molecular weight is calculated based on the molecular formula, which is determined through analytical methods such as mass spectrometry and elemental analysis.

The logical process for establishing the molecular weight is as follows:

Caption: Logical flow for determining molecular weight.

This diagram illustrates that the molecular formula is first determined through experimental techniques. Subsequently, the molecular weight is calculated by summing the standard atomic weights of the constituent atoms as dictated by the molecular formula.

References

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophenylacetonitrile, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and characterization, making it an essential resource for professionals in research and drug development.

Chemical Structure and Identification

This compound, also known as m-nitrobenzyl cyanide, is an organic compound featuring a phenyl ring substituted with a nitro group at the meta position and an acetonitrile (B52724) group.

IUPAC Name: 2-(3-nitrophenyl)acetonitrile[1]

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| Molecular Formula | C₈H₆N₂O₂[1] |

| Molecular Weight | 162.15 g/mol [1] |

| CAS Number | 621-50-1[1] |

| InChI Key | WAVKEPUFQMUGBP-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)CC#N)--INVALID-LINK--[O-][1] |

Physicochemical Properties

This compound is a pale yellow to light brown solid at room temperature.[2] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Melting Point | 60-62 °C[2] |

| Boiling Point | 180 °C at 3 mmHg[2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[2] |

| Appearance | Pale Yellow to Light Brown Solid[2] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of nitrophenylacetonitrile isomers is the nitration of phenylacetonitrile (B145931). The following protocol is adapted from literature procedures for the synthesis of related isomers and focuses on maximizing the yield of the meta-substituted product.

Reaction Scheme:

Caption: Synthesis of this compound via Nitration.

Materials:

-

Phenylacetonitrile

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to maintain a temperature between -5 and 0 °C.

-

Slowly add phenylacetonitrile dropwise to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 0 °C.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of phenylacetonitrile in sulfuric acid, maintaining the reaction temperature between -5 and 0 °C.

-

After the addition is complete, continue stirring the mixture at 0 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

A pale-yellow solid will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

The crude product can be purified by recrystallization from an ethanol-water mixture.

Purification by Recrystallization

Procedure:

-

Dissolve the crude this compound in a minimum amount of hot ethanol in an Erlenmeyer flask.[3]

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled.

-

Filter the hot solution through a pre-heated funnel to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature. Crystals should start to form.[3]

-

Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[3]

-

Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Characterization

Procedure:

-

Prepare a TLC chamber with a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 7:3 v/v). The chamber should be saturated with the solvent vapor.

-

Dissolve a small amount of the crude and recrystallized product in a volatile solvent like dichloromethane.

-

Spot the solutions onto a silica (B1680970) gel TLC plate.

-

Develop the plate in the TLC chamber until the solvent front is near the top.

-

Visualize the spots under a UV lamp (254 nm). The Rf value of the purified product should be consistent.

A comprehensive workflow for the synthesis and characterization of this compound is depicted below.

Caption: Experimental Workflow for Synthesis and Characterization.

1H NMR Spectroscopy: The proton NMR spectrum of this compound in CDCl₃ is expected to show the following signals:

-

A singlet for the two benzylic protons (-CH₂-CN).

-

A complex multiplet pattern for the four aromatic protons. Due to the meta-substitution, the aromatic protons will exhibit complex splitting patterns.

13C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule. Key expected signals include:

-

A signal for the nitrile carbon (-C≡N).

-

A signal for the benzylic carbon (-CH₂-).

-

Signals for the aromatic carbons, with the carbon attached to the nitro group being significantly deshielded.

FTIR Spectroscopy: The infrared spectrum is a valuable tool for identifying the functional groups present.

-

A sharp, medium-intensity peak around 2250 cm⁻¹ corresponding to the C≡N stretching vibration.

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically observed around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

Mass Spectrometry: Electron impact mass spectrometry (EI-MS) will show the molecular ion peak and characteristic fragmentation patterns.

-

The molecular ion peak (M⁺) at m/z = 162.[1]

-

A significant fragment at m/z = 116, corresponding to the loss of the nitro group (NO₂).[1]

-

Other fragments resulting from the cleavage of the acetonitrile group and further fragmentation of the aromatic ring.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds and other organic molecules. Its nitro and nitrile functionalities can be readily transformed into other functional groups, such as amines and carboxylic acids, respectively.

One notable application is in the synthesis of 3-aminophenylacetic acid , an important intermediate in the preparation of various bioactive molecules.[4] The reduction of the nitro group in this compound leads to the formation of 3-aminophenylacetonitrile, which can then be hydrolyzed to 3-aminophenylacetic acid.

Safety and Handling

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements:

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

Technical Guide: Solubility Profile of 3-Nitrophenylacetonitrile

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chemical intermediates is paramount. This guide provides a detailed overview of the available solubility data for 3-nitrophenylacetonitrile, a key building block in organic synthesis. Due to the limited availability of precise quantitative data for this specific isomer, this document also presents a comprehensive, adaptable experimental protocol for its determination and includes solubility data for the closely related p-nitrophenylacetonitrile to provide valuable context and predictive insights.

Qualitative Solubility Data

Initial screenings have established the general solubility of this compound in a range of common laboratory solvents. This information is crucial for selecting appropriate solvent systems for reactions, purification, and analysis.

| Solvent | Solubility |

| Dichloromethane | Soluble |

| Hot Ethanol | Soluble |

| Chloroform | Soluble |

| Ethyl Acetate | Soluble |

| Water | Insoluble |

Quantitative Solubility Data of p-Nitrophenylacetonitrile

| Temperature (K) | Methanol (x10³) | Ethanol (x10³) | n-Propanol (x10³) | Isopropanol (x10³) | n-Butanol (x10³) | Acetone (x10³) | Toluene (x10³) | Ethyl Acetate (x10³) |

| 278.15 | 1.58 | 1.86 | 2.13 | 2.45 | 2.78 | 28.35 | 11.45 | 35.67 |

| 283.15 | 1.95 | 2.29 | 2.62 | 3.01 | 3.41 | 33.12 | 13.89 | 41.23 |

| 288.15 | 2.39 | 2.81 | 3.21 | 3.69 | 4.18 | 38.54 | 16.78 | 47.45 |

| 293.15 | 2.93 | 3.44 | 3.93 | 4.52 | 5.12 | 44.69 | 20.21 | 54.39 |

| 298.15 | 3.59 | 4.22 | 4.82 | 5.54 | 6.27 | 51.65 | 24.25 | 62.11 |

| 303.15 | 4.40 | 5.17 | 5.91 | 6.79 | 7.68 | 59.50 | 28.99 | 70.68 |

| 308.15 | 5.40 | 6.34 | 7.24 | 8.32 | 9.41 | 68.32 | 34.52 | 80.17 |

| 313.15 | 6.62 | 7.77 | 8.87 | 10.20 | 11.53 | 78.19 | 40.94 | 90.65 |

| 318.15 | 8.11 | 9.52 | 10.88 | 12.50 | 14.13 | 89.21 | 48.36 | 102.19 |

| 323.15 | 9.94 | 11.67 | 13.34 | 15.32 | 17.31 | 101.46 | 56.89 | 114.88 |

| 328.15 | 12.18 | 14.30 | 16.35 | 18.77 | 21.21 | 115.04 | 66.65 | 128.80 |

| 333.15 | 14.92 | 17.52 | 20.03 | 22.99 | 25.99 | 130.05 | 77.78 | 144.02 |

Experimental Protocol: Gravimetric Determination of Solubility

The following is a detailed methodology for the quantitative determination of this compound solubility in a given solvent using the gravimetric method. This robust and straightforward technique is highly adaptable for various organic compounds and solvents.

Materials and Equipment:

-

This compound (solid)

-

Selected solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed glass vials for evaporation

-

Drying oven or vacuum desiccator

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

-

Sample Collection and Filtration:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed glass vial. Record the exact volume of the solution transferred.

-

-

Solvent Evaporation:

-

Place the vial containing the filtered solution in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound to slowly evaporate the solvent. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Continue the evaporation process until the solute is completely dry and a constant weight is achieved.

-

-

Data Analysis:

-

Weigh the vial containing the dried this compound.

-

Calculate the mass of the dissolved solid by subtracting the initial weight of the empty vial.

-

The solubility can then be expressed in various units, such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

-

Visualized Workflows

To further clarify the experimental and synthetic processes, the following diagrams have been generated using Graphviz.

Technical Guide: Physicochemical Properties and Melting Point Determination of 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-Nitrophenylacetonitrile, with a detailed focus on its melting point. This document includes experimental protocols for melting point determination and a summary of key quantitative data.

Introduction to this compound

This compound, also known as m-nitrobenzyl cyanide, is an organic compound with the chemical formula C8H6N2O2.[1] It presents as a pale yellow to light brown crystalline solid.[1][2] This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical intermediates, dyes, and flavors.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Melting Point | 60-62 °C [1][2][3] |

| Boiling Point | 180 °C at 3 mmHg[1][2][3] |

| Molecular Weight | 162.15 g/mol [1][3][4] |

| Chemical Formula | C8H6N2O2[1][4] |

| CAS Number | 621-50-1[1][4] |

| Appearance | Pale Yellow to Light Brown Solid[1][2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate[1][2] |

| Density | ~1.326 g/cm³ (estimate)[1][2] |

Experimental Protocol: Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[5] The following is a standard protocol for determining the melting point of this compound using a capillary melting point apparatus.[6][7]

Materials and Equipment:

-

This compound sample

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)[6]

-

Spatula

-

Watch glass or weighing paper

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation:

-

Packing the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[7]

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.[7]

-

Continue this process until the packed sample height is approximately 2-3 mm.

-

-

Melting Point Measurement:

-

Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): For an unknown sample, it is advisable to first perform a rapid heating to get an approximate melting point. Heat at a rate of about 10°C per minute.[7]

-

Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[8]

-

Begin heating at a slow, controlled rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[7]

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating at the same slow rate and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Data Recording and Analysis:

-

The recorded temperature range is the melting point of the sample.

-

For high accuracy, repeat the determination with a fresh sample in a new capillary tube.[6] Consistent results from two or more trials should be obtained.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination experiment.

Caption: Workflow for Melting Point Determination.

References

- 1. chembk.com [chembk.com]

- 2. This compound | 621-50-1 [chemicalbook.com]

- 3. parchem.com [parchem.com]

- 4. This compound | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. davjalandhar.com [davjalandhar.com]

- 7. employees.oneonta.edu [employees.oneonta.edu]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Nitrophenylacetonitrile, with a Focus on Boiling Point Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile, also known as (3-nitrophenyl)acetonitrile or m-nitrobenzyl cyanide, is a versatile organic building block utilized in the synthesis of a wide array of more complex molecules. Its chemical structure, featuring a phenyl ring substituted with both a nitro group and a cyanomethyl group, imparts a unique reactivity profile that is leveraged in the development of pharmaceuticals, dyes, and other specialty chemicals. A thorough understanding of its physicochemical properties, particularly its boiling point, is critical for its purification, handling, and scale-up in synthetic processes. This guide provides a detailed examination of the boiling point of this compound, the underlying principles governing this property, and rigorous experimental protocols for its accurate determination.

Physicochemical Data of this compound

Quantitative data for this compound and its isomers are summarized below for comparative analysis. The compound is a pale yellow to light brown solid at room temperature.[1][2][3]

| Property | This compound | 2-Nitrophenylacetonitrile | 4-Nitrophenylacetonitrile |

| CAS Number | 621-50-1[2][4][5] | 610-66-2 | 555-21-5 |

| Molecular Formula | C₈H₆N₂O₂[4][5] | C₈H₆N₂O₂ | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [4][5] | 162.15 g/mol | 162.15 g/mol |

| Boiling Point | 180 °C at 3 mmHg [1][2][4][5][6] | 178 °C at 12 mmHg (352 °F)[7] | Not available |

| Melting Point | 60-62 °C[1][2][4][6] | ~83-84 °C | 113-115 °C[8] |

| Density | ~1.326 g/cm³ (estimate)[1][4] | Not available | Not available |

| Appearance | Pale Yellow to Light Brown Solid[1][2][3] | Light brown solid[7] | White to pale yellow crystals/powder[9] |

Boiling Point Analysis

The experimentally determined boiling point of this compound is 180 °C at a reduced pressure of 3 mmHg.[1][2][4][5][6] The measurement at reduced pressure is crucial due to the thermal lability of many nitroaromatic compounds.[3][4] At atmospheric pressure, the temperature required to reach the boiling point would likely approach or exceed the decomposition temperature of the molecule, leading to degradation, inaccurate readings, and potential safety hazards. The primary decomposition pathways for nitroaromatics often involve the cleavage of the C-NO₂ bond.[3][4] Vacuum distillation lowers the boiling point, allowing for the substance to vaporize and distill at a temperature safely below its decomposition point.

The high boiling point, even under vacuum, is a direct consequence of the molecule's structure. The presence of the highly electronegative nitrogen and oxygen atoms in the nitrile (-C≡N) and nitro (-NO₂) functional groups creates significant molecular polarity.[9][10] This leads to strong intermolecular dipole-dipole attractions, which must be overcome for the substance to transition into the gaseous phase. These forces are in addition to the standard van der Waals dispersion forces present between the aromatic rings.[9][10]

References

- 1. Thiele tube - Wikipedia [en.wikipedia.org]

- 2. calnesis.com [calnesis.com]

- 3. DSpace [repository.kaust.edu.sa]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Determination of Boiling Temperatures Using A Differential Scanning Calorimeter [iokinetic.com]

- 6. tainstruments.com [tainstruments.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. US20040199002A1 - Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor - Google Patents [patents.google.com]

- 9. byjus.com [byjus.com]

- 10. uomus.edu.iq [uomus.edu.iq]

A Technical Guide to the Spectral Data of 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Nitrophenylacetonitrile (CAS No. 621-50-1), a key building block in organic synthesis. The document presents quantitative spectral data in a clear, tabular format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow. This information is intended to support researchers in the identification, characterization, and utilization of this compound in their work.

Spectroscopic Data Summary

The following tables summarize the key spectral data obtained for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.35 | s | H-2 |

| 8.28 | d | H-4 |

| 7.78 | d | H-6 |

| 7.65 | t | H-5 |

| 4.01 | s | -CH₂- |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 148.5 | C-3 |

| 135.2 | C-6 |

| 133.4 | C-1 |

| 130.3 | C-5 |

| 125.1 | C-4 |

| 124.8 | C-2 |

| 116.5 | -CN |

| 23.6 | -CH₂- |

Solvent: CDCl₃, Frequency: 100 MHz

Table 3: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity/Description | Functional Group Assignment |

| 3100 | Medium | Aromatic C-H Stretch |

| 2930 | Medium | Aliphatic C-H Stretch |

| 2255 | Strong | C≡N Stretch (Nitrile) |

| 1530 | Strong, Sharp | Asymmetric NO₂ Stretch |

| 1350 | Strong, Sharp | Symmetric NO₂ Stretch |

| 810, 740 | Strong | C-H Bending (m-disubstituted benzene) |

Technique: KBr Pellet

Table 4: Mass Spectrometry (GC-MS) Data

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Assignment |

| 162 | Moderate | [M]⁺ (Molecular Ion) |

| 116 | High | [M - NO₂]⁺ |

| 89 | High | [C₇H₅]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below. These protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered through a pipette with a cotton plug into a 5 mm NMR tube to remove any particulate matter.

1.2. ¹H NMR Spectroscopy Protocol: Proton NMR spectra were recorded on a 400 MHz spectrometer. The acquisition parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 second, and a total of 16 scans. The free induction decay (FID) was Fourier transformed with a line broadening of 0.3 Hz to improve the signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) downfield from TMS.

1.3. ¹³C NMR Spectroscopy Protocol: Carbon-13 NMR spectra were acquired on a 100 MHz spectrometer with complete proton decoupling. A spectral width of 240 ppm and a relaxation delay of 2.0 seconds were used. A total of 1024 scans were accumulated to achieve an adequate signal-to-noise ratio. The FID was processed with a line broadening of 1.0 Hz. Chemical shifts are reported in ppm relative to the solvent peak of CDCl₃ (77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

2.1. Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) was finely ground with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. The homogenous mixture was then compressed in a pellet die under high pressure (8-10 tons) for several minutes to form a transparent pellet.

2.2. FT-IR Spectroscopy Protocol: The KBr pellet was placed in the sample holder of an FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was acquired and automatically subtracted from the sample spectrum. A total of 32 scans were co-added at a resolution of 4 cm⁻¹ to improve the spectral quality.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Sample Preparation: A dilute solution of this compound was prepared by dissolving 1 mg of the compound in 1 mL of dichloromethane.

3.2. GC-MS Protocol: The analysis was performed on a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm). The injector temperature was set to 250°C, and 1 µL of the sample solution was injected in splitless mode. The oven temperature was initially held at 80°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-500.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.

Caption: Workflow for the spectral characterization of this compound.

An In-depth Technical Guide to the Safety and Hazards of 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 3-Nitrophenylacetonitrile (CAS No. 621-50-1). The information is intended to support risk assessment and the implementation of safe handling procedures in a laboratory or drug development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆N₂O₂ | [1][2][3][4] |

| Molecular Weight | 162.15 g/mol | [1][2][3][4] |

| Appearance | Pale yellow to light brown solid | [3] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | 180 °C at 3 mmHg | [3] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

| CAS Number | 621-50-1 | [1][2][3][4] |

Toxicological Information and Hazard Classification

Table 2: GHS Classification and Hazard Statements for this compound

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | [1][2][5] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | [1][2][5] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | [1][2][5] |

The GHS Category 4 classification for acute oral toxicity corresponds to a predicted LD50 range of 300 to 2000 mg/kg body weight.

Safe Handling and Personal Protective Equipment (PPE)

Given its hazard profile, stringent safety precautions are necessary when handling this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[5]

-

Skin and Body Protection: A lab coat and appropriate protective clothing should be worn to prevent skin contact.[5]

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator (e.g., N95 dust mask) is required.[2]

First Aid Measures

In the event of exposure, the following first aid procedures should be followed immediately:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[5]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Fire Fighting and Accidental Release Measures

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish a fire.[5]

-

Accidental Release: For spills, avoid dust formation.[5] Isolate the area and wear appropriate PPE. Carefully sweep up the solid material and place it in a sealed container for disposal.[5]

Experimental Protocols: Acute Oral Toxicity Assessment

While specific experimental data for this compound is limited, the following section outlines a representative methodology for assessing acute oral toxicity based on the OECD Test Guideline 423 (Acute Toxic Class Method). This provides a framework for how the toxicological profile of such a compound would be determined.

Objective: To determine the acute oral toxicity of a substance by assigning it to a toxic class based on the observed mortality.

Principle: A stepwise procedure is used where a group of animals is dosed with the test substance. The outcome of this first step determines the subsequent dosing level. This method aims to minimize the number of animals required.

Methodology:

-

Test Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.

-

Housing and Feeding: Animals are housed in appropriate conditions with access to food and water, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., water, corn oil).

-

Administration of Doses: The substance is administered orally via gavage in a single dose.

-

Stepwise Dosing Procedure:

-

Step 1: A starting dose (e.g., 300 mg/kg) is administered to a group of three animals.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Subsequent Steps:

-

If mortality is observed in two or three animals, the substance is classified in that toxic class, and testing is stopped.

-

If one animal dies, the test is repeated with a lower dose.

-

If no animals die, the test is repeated with a higher dose.

-

-

-

Observations: Animals are observed for changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; and somatomotor activity and behavior.

-

Data Analysis: The number of mortalities at each dose level is used to classify the substance according to the GHS categories.

Visualizations

To further clarify the safety and experimental considerations, the following diagrams are provided.

Caption: Logical workflow for managing the hazards of this compound.

Caption: Experimental workflow for the OECD 423 Acute Oral Toxicity Test.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 3-nitrophenylacetonitrile, a key building block in the development of various pharmaceutical compounds. This document details the core methodologies, presents quantitative data in a structured format, and includes visualizations of the reaction pathways and experimental workflows.

Introduction

This compound, also known as m-nitrobenzyl cyanide, is an important organic intermediate characterized by the presence of a nitro group at the meta position of the phenyl ring and a cyanomethyl substituent. Its chemical structure makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the pharmaceutical industry. The strategic placement of the nitro and cyano groups allows for a variety of chemical transformations, making it a valuable starting material for the construction of heterocyclic compounds and other pharmacologically active agents. This guide will focus on the two principal methods for its synthesis: the direct nitration of benzyl (B1604629) cyanide and the nucleophilic substitution of 3-nitrobenzyl halides.

Synthetic Pathways

There are two main strategies for the synthesis of this compound. The selection of a particular route often depends on the desired purity, yield, and the availability of starting materials.

Route 1: Direct Nitration of Benzyl Cyanide

This method involves the electrophilic aromatic substitution of benzyl cyanide with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. While this approach is straightforward, it generally leads to a mixture of ortho-, meta-, and para-isomers, with the ortho and para products being predominant. The electron-withdrawing nature of the cyanomethyl group directs the incoming nitro group primarily to the ortho and para positions. The formation of the meta-isomer is a minor pathway, making the isolation and purification of this compound challenging and often resulting in low yields.

Route 2: Cyanation of 3-Nitrobenzyl Halides

A more regioselective and generally higher-yielding approach is the nucleophilic substitution reaction of a 3-nitrobenzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This reaction, a variation of the Kolbe nitrile synthesis, directly introduces the cyano group at the desired position, avoiding the formation of isomeric byproducts. The choice of solvent and the presence of a catalyst, such as potassium iodide, can influence the reaction rate and yield. This method is often preferred for the specific synthesis of this compound due to its superior control over the product's regiochemistry.

Experimental Protocols

Route 1: Direct Nitration of Benzyl Cyanide

While not the preferred method for obtaining the pure meta-isomer, the following protocol outlines the general procedure for the nitration of benzyl cyanide, which results in a mixture of isomers.

Experimental Protocol:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled in an ice bath to 10-15°C. Benzyl cyanide is then added dropwise to the stirred acid mixture, ensuring the temperature is maintained below 20°C. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product, which is a mixture of nitrophenylacetonitrile isomers. The solid is collected by filtration, washed with cold water, and then subjected to purification, typically by fractional crystallization from an ethanol-water mixture, to separate the isomers. High-performance liquid chromatography (HPLC) can be used to analyze the isomeric ratio in the product mixture. A patent describing a directional nitration of benzyl cyanide using concentrated nitric acid and polyphosphoric acid reported a product mixture containing 99.11% p-nitrophenylacetonitrile, 0.17% o-nitrophenylacetonitrile, and 0.72% m-nitrophenylacetonitrile, highlighting the low yield of the desired meta-isomer with this approach.[1]

Route 2: Cyanation of 3-Nitrobenzyl Chloride

This protocol details a more direct and efficient synthesis of this compound.

Experimental Protocol:

A mixture of 3-nitrobenzyl chloride, sodium cyanide, and a catalytic amount of potassium iodide is prepared in an aqueous-ethanolic solution. The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent, such as ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude this compound. The product can be further purified by recrystallization or column chromatography to obtain the final product with high purity. One described procedure involves refluxing m-nitrobenzyl chloride with sodium cyanide in an aqueous-ethanolic solution for five hours in the presence of potassium iodide to yield m-nitrobenzyl cyanide.[2]

Quantitative Data Summary

The following tables summarize the quantitative data for the described synthetic methods.

Table 1: Nitration of Benzyl Cyanide (Isomer Distribution)

| Isomer | Retention Time (s) (HPLC) | Percentage in Product Mixture (%) |

| o-Nitrophenylacetonitrile | ~1.037 | 0.17 |

| m-Nitrophenylacetonitrile | ~1.875 | 0.72 |

| p-Nitrophenylacetonitrile | ~1.982 | 99.11 |

Data obtained from a directional nitration method using concentrated HNO3 and polyphosphoric acid.[1]

Table 2: Cyanation of 3-Nitrobenzyl Halide (Illustrative Data)

| Starting Material | Cyanide Source | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 3-Nitrobenzyl chloride | Sodium cyanide | Potassium iodide | Aqueous Ethanol | 5 | Reflux | Not specified |

This data is based on a descriptive protocol; specific yields were not provided in the source material.[2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Synthetic routes to this compound.

Caption: Experimental workflow for cyanation of 3-nitrobenzyl halide.

References

An In-Depth Technical Guide to 3-Nitrophenylacetonitrile: From Discovery to Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophenylacetonitrile, a key chemical intermediate. The document details its discovery, physicochemical properties, a detailed experimental protocol for its synthesis, and a workflow for its preparation.

Introduction and Historical Context

This compound, also known as m-nitrobenzyl cyanide, is an aromatic nitrile that serves as a valuable building block in organic synthesis. Its discovery is rooted in the extensive exploration of nitration reactions on aromatic compounds in the late 19th century. While a definitive first synthesis is not readily apparent in singular publications, the preparation of nitrated benzyl (B1604629) cyanides was a natural extension of the burgeoning field of synthetic organic chemistry.

The nitration of benzyl cyanide typically yields a mixture of ortho, meta, and para isomers. Early chemists, such as those in the lineage of German organic chemistry, would have isolated these isomers through meticulous fractional crystallization or distillation, common purification techniques of the era. The characterization of the individual isomers, including this compound, would have followed, establishing their distinct physical properties.

Physicochemical and Spectroscopic Data

This compound is a pale yellow to light brown solid at room temperature.[1] A summary of its key quantitative data is presented in the tables below.

Table 1: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₆N₂O₂ |

| Molecular Weight | 162.15 g/mol [2] |

| Melting Point | 60-62 °C[1] |

| Boiling Point | 180 °C at 3 mmHg[1] |

| CAS Number | 621-50-1 |

| Appearance | Pale yellow to light brown solid[1] |

Table 2: Spectroscopic Data

| Technique | Key Data/Reference |

|---|---|

| Mass Spectrometry | m/z values of 162, 116, and others are reported in the NIST Mass Spectrometry Data Center.[2] |

| Infrared (IR) Spectroscopy | FTIR spectra are available.[2] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR and ¹³C NMR spectra are available. |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic nitration of phenylacetonitrile (B145931) (benzyl cyanide). This reaction yields a mixture of ortho, meta, and para isomers. The following protocol is a composite of established nitration procedures, adapted for the preparation and isolation of the meta isomer.

3.1. Materials and Equipment

-

Phenylacetonitrile (Benzyl Cyanide)

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid (98%)

-

Crushed Ice

-

Ethanol

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Buchner funnel and flask

-

Recrystallization apparatus

-

Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for isomer analysis

3.2. Reaction Procedure

-

Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add a 1:1 (v/v) mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Cooling: Cool the nitrating mixture to 0-10 °C using an ice bath.

-

Addition of Phenylacetonitrile: Slowly add phenylacetonitrile dropwise to the stirred, cooled nitrating mixture. Maintain the reaction temperature below 20 °C throughout the addition to minimize side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Quenching: Pour the reaction mixture slowly onto a large volume of crushed ice with vigorous stirring. This will precipitate the crude product mixture of nitrophenylacetonitrile isomers.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

3.3. Isolation and Purification of this compound

The crude product is a mixture of ortho, meta, and para isomers. The separation of the meta isomer requires careful fractional crystallization.

-

Initial Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol.

-

Fractional Crystallization:

-

Allow the solution to cool slowly. The para isomer, being the most symmetrical and generally having the highest melting point, will often crystallize first.

-

Filter off the first crop of crystals (predominantly p-nitrophenylacetonitrile).

-

Concentrate the mother liquor and cool again to obtain subsequent fractions. The meta and ortho isomers will be enriched in the mother liquor.

-

Repeat the recrystallization process on the subsequent fractions, monitoring the purity of each fraction by TLC or melting point analysis. This compound has a melting point of 60-62 °C.

-

-

Drying: Dry the purified crystals of this compound in a desiccator.

3.4. Expected Isomer Distribution

The nitration of benzyl cyanide is directed by the cyanomethyl group (-CH₂CN). While it is a deactivating group, it is primarily ortho, para-directing. However, a small but significant amount of the meta isomer is also formed. The approximate isomer distribution can vary with reaction conditions, but a typical outcome might be in the range of:

-

p-Nitrophenylacetonitrile: 40-50%

-

o-Nitrophenylacetonitrile: 30-40%

-

m-Nitrophenylacetonitrile: 5-15%

Workflow and Logical Diagrams

As this compound is a chemical intermediate, a diagram illustrating its synthesis workflow is most relevant. No significant biological signaling pathways involving this compound are currently established in scientific literature.

Caption: Synthesis workflow for this compound.

Conclusion

This compound remains a compound of interest for synthetic chemists, providing a versatile scaffold for the introduction of a nitro group and a reactive nitrile functionality in the meta position of a benzene (B151609) ring. This guide has provided a detailed overview of its properties and a comprehensive protocol for its synthesis and isolation, which will be of value to researchers in organic synthesis and drug development.

References

An In-depth Technical Guide to 3-Nitrophenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophenylacetonitrile, a versatile organic compound, holds significant interest within the scientific community, particularly for researchers in medicinal chemistry and drug development. Its chemical structure, featuring a reactive nitrile group and a nitro-substituted aromatic ring, makes it a valuable precursor for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in the development of novel therapeutic agents. While direct biological data on this compound is limited in publicly accessible literature, this guide also explores the activities of closely related nitrophenyl derivatives to infer its potential areas of interest.

Chemical and Physical Properties

This compound is a solid at room temperature with a pale yellow to light brown appearance.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₆N₂O₂ | [2] |

| Molecular Weight | 162.15 g/mol | [2] |

| Melting Point | 60-62 °C | [3] |

| Boiling Point | 180 °C at 3 mmHg | [3] |

| CAS Number | 621-50-1 | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [3] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of a cyanomethyl group onto a 3-nitro-substituted benzene (B151609) ring or the nitration of phenylacetonitrile.

Cyanation of 3-Nitrobenzyl Halides

A common and direct method for the synthesis of this compound is the nucleophilic substitution of a halide in 3-nitrobenzyl halide with a cyanide salt. The general reaction is as follows:

Reaction: 3-Nitrobenzyl bromide + Sodium or Potassium Cyanide → this compound + Sodium or Potassium Bromide

Experimental Protocol:

-

Dissolving 3-nitrobenzyl bromide in a suitable polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

-

Adding a stoichiometric amount of sodium or potassium cyanide to the solution.

-

Heating the reaction mixture to facilitate the substitution reaction. The reaction progress would be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and poured into water to precipitate the product.

-

The crude this compound is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

DOT Diagram: Synthesis via Cyanation

Caption: Cyanation of 3-Nitrobenzyl Bromide.

Sandmeyer Reaction of 3-Nitroaniline (B104315)

The Sandmeyer reaction provides a versatile method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[1][6][7] This multi-step process would begin with the diazotization of 3-nitroaniline, followed by the reaction of the resulting diazonium salt with a copper(I) cyanide.

Reaction Steps:

-

Diazotization: 3-Nitroaniline + NaNO₂ + HCl → 3-Nitrophenyldiazonium chloride

-

Cyanation: 3-Nitrophenyldiazonium chloride + CuCN → this compound

Detailed Experimental Protocol (Adapted from a general Sandmeyer reaction protocol): [8]

-

Preparation of the Diazonium Salt:

-

Dissolve 3-nitroaniline in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (B80452) in water, maintaining the low temperature. The formation of the diazonium salt is confirmed by a positive test with starch-iodide paper.[8]

-

-

Preparation of the Copper(I) Cyanide Solution:

-

Prepare a solution of copper(I) cyanide in an aqueous solution of sodium or potassium cyanide.

-

-

Sandmeyer Reaction:

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring, while maintaining a low temperature.

-

Allow the reaction to proceed until the evolution of nitrogen gas ceases.

-

The product, this compound, can then be isolated by extraction with an organic solvent, followed by purification.

-

DOT Diagram: Sandmeyer Reaction Workflow

Caption: Synthesis via Sandmeyer Reaction.

Nitration of Phenylacetonitrile

Another potential route is the direct nitration of phenylacetonitrile. However, this reaction typically yields a mixture of ortho, meta, and para isomers, with the para isomer often being the major product.[5] The separation of the desired meta isomer from this mixture can be challenging.

Experimental Protocol (for the synthesis of p-nitrobenzyl cyanide, adaptable for obtaining the meta isomer): [5]

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is prepared and cooled to 10 °C.[5]

-

Phenylacetonitrile is added slowly to the nitrating mixture, maintaining the temperature below 20 °C.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour.[5]

-

The mixture is then poured onto crushed ice, leading to the precipitation of the nitrated products.[5]

-

The solid mixture of isomers is collected and would require purification, for example, by fractional crystallization or chromatography, to isolate the this compound.

Applications in Drug Development

While specific drug development applications for this compound itself are not extensively documented in the available literature, its structural motifs are present in various biologically active molecules. The nitrophenyl group and the acetonitrile (B52724) moiety are known to contribute to the pharmacological properties of different compounds.

Potential as a Scaffold for Anticancer Agents

Numerous studies have reported the anticancer activities of various nitrophenyl derivatives. For instance, derivatives of 3-(4-nitrophenyl)coumarin have been evaluated for their cytotoxic effects against prostate cancer cell lines.[9][10] Similarly, novel 5-[2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones have demonstrated significant anticancer activity against a panel of cancer cell lines.[11] Although these examples feature the nitro group at the para position, they highlight the potential of the nitrophenyl scaffold in the design of new anticancer agents. It is plausible that derivatives of this compound could exhibit similar cytotoxic activities.

Enzyme Inhibition

The acetonitrile group is a known pharmacophore that can participate in interactions with enzyme active sites. While there is no specific data on enzyme inhibition by this compound, it is a common feature in various enzyme inhibitors. Further research could explore the potential of this compound derivatives as inhibitors of various enzymes implicated in disease.

Signaling Pathway Involvement

The direct impact of this compound on specific cellular signaling pathways has not been detailed in the reviewed literature. However, related nitro-containing compounds have been shown to modulate key signaling cascades. For example, 3-Nitrobenzanthrone has been reported to induce DNA damage and affect cell signaling pathways, including the phosphorylation of p53 and MAPKs (ERK, p38, and JNK), and the degradation of IκB-α, suggesting an activation of the NF-κB pathway.[12] Given these findings, it is conceivable that this compound or its derivatives could also interact with and modulate these critical cellular pathways. Further investigation is warranted to explore these potential interactions.

DOT Diagram: Potential Signaling Pathway Interactions

Caption: Postulated Signaling Pathway Interactions.

Conclusion and Future Directions

This compound is a valuable chemical intermediate with straightforward, albeit not extensively detailed, synthetic routes. While direct evidence of its biological activity and specific applications in drug development is currently sparse in the literature, the known pharmacological profiles of structurally related nitrophenyl compounds suggest that this compound and its derivatives represent a promising area for future research.

Key areas for further investigation include:

-

Optimization and detailed reporting of synthetic protocols for the high-yield and high-purity production of this compound.

-

Systematic screening of this compound and its novel derivatives for a range of biological activities, including anticancer and enzyme inhibitory effects.

-

Investigation into the mechanisms of action of any identified active compounds, including their effects on critical cellular signaling pathways such as the MAPK and NF-κB pathways.

Such studies would be instrumental in unlocking the full potential of this compound as a scaffold for the development of new and effective therapeutic agents.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 621-50-1 [chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Nitrobenzanthrone and 3-aminobenzanthrone induce DNA damage and cell signalling in Hepa1c1c7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Analysis of 3-Nitrophenylacetonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Nitrophenylacetonitrile is a molecule of interest in various chemical and pharmaceutical contexts. A thorough understanding of its electronic structure, vibrational properties, and reactivity is crucial for its application and for the design of new molecular entities. While dedicated, peer-reviewed theoretical studies specifically on this compound are not extensively available in the current literature, this whitepaper provides a comprehensive technical guide to the established computational methodologies that are applied to structurally similar compounds, such as nitrobenzene (B124822) and phenylacetonitrile. By detailing these theoretical protocols, this document serves as a foundational resource for researchers aiming to conduct their own in-silico investigations of this compound. The methodologies outlined herein, including Density Functional Theory (DFT), vibrational frequency analysis, and frontier molecular orbital analysis, are the cornerstones of modern computational chemistry and are directly applicable to the title compound.

Computational Methodology: A Detailed Protocol

The theoretical investigation of a molecule like this compound would typically employ quantum chemical calculations to determine its optimized geometry and various molecular properties. The most common and effective approach for a molecule of this nature is Density Functional Theory (DFT).

A standard and widely accepted protocol for this type of analysis involves the use of a hybrid functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This is often paired with a Pople-style basis set, for instance, 6-311++G(d,p), which provides a good balance between computational cost and accuracy for organic molecules.

Experimental Protocol: In-Silico Analysis

-

Molecular Structure Input: The initial 3D structure of this compound is constructed using a molecular modeling software.

-

Geometry Optimization: A geometry optimization calculation is performed using the DFT/B3LYP method with a 6-311++G(d,p) basis set. This process finds the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

-

Electronic Property Calculation: Further single-point energy calculations can be performed to determine a range of electronic properties. This includes the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. The energy gap between the HOMO and LUMO is a key indicator of molecular stability.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is conducted to investigate charge distribution, intramolecular interactions, and the nature of chemical bonds within the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions that are prone to electrophilic or nucleophilic attack.

Data Presentation: Expected Theoretical Data

The following tables represent the types of quantitative data that would be generated from a comprehensive theoretical study of this compound. The values presented are hypothetical and serve as a template for organizing actual computational results.

Table 1: Optimized Geometrical Parameters (Exemplary)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ring) | ~1.39 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.23 Å | |

| C-CH2 | ~1.51 Å | |

| CH2-CN | ~1.47 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-N (nitro) | ~118° | |

| O-N-O (nitro) | ~124° | |

| Dihedral Angle | C-C-N-O | ~0° or 180° |

Table 2: Selected Vibrational Frequencies (Exemplary)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

| C≡N stretch | Cyano | ~2250 |

| NO₂ asymmetric stretch | Nitro | ~1530 |

| NO₂ symmetric stretch | Nitro | ~1350 |

| C-H stretch (aromatic) | Phenyl ring | ~3100-3000 |

| C-C stretch (aromatic) | Phenyl ring | ~1600-1450 |

| CH₂ stretch | Methylene | ~2950-2850 |

Table 3: Electronic Properties (Exemplary)

| Property | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Energy Gap | 5.0 eV |

| Dipole Moment | ~4.5 D |

Mandatory Visualizations

Visual representations are critical for understanding complex molecular properties and computational workflows. The following diagrams, generated using the DOT language, illustrate key concepts relevant to the theoretical study of this compound.

Caption: A generalized workflow for computational analysis of a molecule.

Quantum Chemical Calculations of 3-Nitrophenylacetonitrile: A Methodological Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical framework and computational methodology for conducting quantum chemical calculations on 3-nitrophenylacetonitrile. Due to the limited availability of published computational studies specifically for this compound, this paper establishes a robust protocol based on widely accepted quantum chemical methods. We will utilize data from closely related molecules, where appropriate, to illustrate the expected outcomes and the depth of analysis possible. This document is intended to serve as a practical guide for researchers initiating theoretical studies on this and similar compounds, with a focus on molecular structure optimization, vibrational analysis, electronic properties, and nonlinear optical (NLO) characteristics.

Introduction

This compound is a versatile organic compound that serves as a key building block in the synthesis of various pharmaceutical and chemical entities.[1][2] Understanding its molecular structure, electronic properties, and reactivity at a quantum mechanical level is crucial for predicting its behavior in different chemical environments and for the rational design of novel derivatives with desired properties. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating these characteristics with high accuracy.

This whitepaper outlines the standard computational protocols for a thorough quantum chemical analysis of this compound. It covers the optimization of the molecular geometry, the prediction of vibrational spectra (FT-IR and Raman), the analysis of frontier molecular orbitals (HOMO-LUMO), the mapping of the molecular electrostatic potential (MEP), and the calculation of nonlinear optical (NLO) properties.

Computational Methodology

The quantum chemical calculations detailed herein are typically performed using a suite of computational chemistry software such as Gaussian, ORCA, or Spartan. The recommended theoretical approach is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for molecules of this size.

Geometry Optimization

The initial step in any quantum chemical study is the optimization of the molecule's geometry to find its most stable conformation (a minimum on the potential energy surface). A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. This functional combines the strengths of both Hartree-Fock theory and DFT.

Protocol:

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set. The inclusion of diffuse functions (++) is important for accurately describing anionic species and weak interactions, while the polarization functions (d,p) are crucial for describing the geometry of molecules with multiple bonds and lone pairs.

-

Convergence Criteria: Tight convergence criteria should be employed for both the energy and the root-mean-square (RMS) force to ensure a true energy minimum is located.

The optimized geometrical parameters (bond lengths and bond angles) can then be compared with available experimental data from X-ray crystallography to validate the chosen level of theory.

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory. This serves two primary purposes:

-

To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To predict the vibrational (infrared and Raman) spectra of the molecule.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and the use of an incomplete basis set. Therefore, it is common practice to scale the calculated frequencies by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-311++G(d,p)).

Protocol:

-

Method: DFT/B3LYP

-

Basis Set: 6-311++G(d,p)

-

Task: Frequency calculation on the optimized geometry.

-